N-cyclohexyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide N-cyclohexyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1003051
InChI: InChI=1S/C22H25N3O2S/c26-20(15-16-9-3-1-4-10-16)25-22(28)24-19-14-8-7-13-18(19)21(27)23-17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,23,27)(H2,24,25,26,28)
SMILES: C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)CC3=CC=CC=C3
Molecular Formula: C22H25N3O2S
Molecular Weight: 395.5 g/mol

N-cyclohexyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide

CAS No.:

Cat. No.: VC1003051

Molecular Formula: C22H25N3O2S

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide -

Specification

Molecular Formula C22H25N3O2S
Molecular Weight 395.5 g/mol
IUPAC Name N-cyclohexyl-2-[(2-phenylacetyl)carbamothioylamino]benzamide
Standard InChI InChI=1S/C22H25N3O2S/c26-20(15-16-9-3-1-4-10-16)25-22(28)24-19-14-8-7-13-18(19)21(27)23-17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,23,27)(H2,24,25,26,28)
Standard InChI Key QWXUCPJQWWOKOL-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)CC3=CC=CC=C3
Canonical SMILES C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)CC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator